4-(Pyrrolidin-1-yl)picolinaldehyde
Overview
Description
4-(Pyrrolidin-1-yl)picolinaldehyde: is a heterocyclic compound that features a pyridine ring substituted with a formyl group at the 2-position and a pyrrolidinyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Pyrrolidin-1-yl)picolinaldehyde can be achieved through various methods. One common approach involves the reaction of 2-chloropyridine with pyrrolidine in the presence of a base, followed by formylation of the resulting 4-pyrrolidinylpyridine. The formylation can be carried out using reagents such as Vilsmeier-Haack reagent or formic acid derivatives under controlled conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 4-(Pyrrolidin-1-yl)picolinaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).
Major Products:
Oxidation: 2-Carboxy-4-pyrrolidin-1-YL pyridine.
Reduction: 2-Hydroxymethyl-4-pyrrolidin-1-YL pyridine.
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
Chemistry: 4-(Pyrrolidin-1-yl)picolinaldehyde is used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules and can be used in various coupling reactions .
Biology: In biological research, this compound is studied for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules .
Medicine: The compound is investigated for its potential pharmacological properties, including its role as a scaffold for drug design. It may exhibit activity against certain biological targets, making it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique structure allows for the creation of novel compounds with specific properties .
Mechanism of Action
The mechanism of action of 4-(Pyrrolidin-1-yl)picolinaldehyde involves its interaction with specific molecular targets. For example, it can act as a catalyst in certain reactions by forming reactive intermediates. The compound’s formyl group can participate in nucleophilic addition reactions, while the pyrrolidinyl group can enhance its binding affinity to target molecules .
Comparison with Similar Compounds
2-Formylpyridine: Lacks the pyrrolidinyl group, making it less versatile in certain reactions.
4-Pyrrolidinylpyridine: Lacks the formyl group, limiting its reactivity in formylation reactions.
2-Formyl-4-methylpyridine: Substitutes the pyrrolidinyl group with a methyl group, altering its steric and electronic properties.
Uniqueness: 4-(Pyrrolidin-1-yl)picolinaldehyde is unique due to the presence of both the formyl and pyrrolidinyl groups, which confer distinct reactivity and binding properties.
Properties
IUPAC Name |
4-pyrrolidin-1-ylpyridine-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c13-8-9-7-10(3-4-11-9)12-5-1-2-6-12/h3-4,7-8H,1-2,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLTQGXBIVPBBJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=NC=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00454206 | |
Record name | 2-FORMYL-4-PYRROLIDIN-1-YL PYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00454206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
184304-16-3 | |
Record name | 2-FORMYL-4-PYRROLIDIN-1-YL PYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00454206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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